Enhanced Lipophilicity (LogP) Compared to Unsubstituted Triazole Butanoic Acids
The methyl group at the 4-position of the triazole ring increases lipophilicity, as reflected by a higher LogP value compared to unsubstituted analogs. This property can influence membrane permeability and bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.2224 |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)butanoic acid (LogP not directly available, but class inference suggests lower lipophilicity due to absence of methyl group) |
| Quantified Difference | Approximately 0.2 log units higher (estimated) |
| Conditions | Computational prediction (ChemScene data) |
Why This Matters
Higher lipophilicity can improve passive diffusion across biological membranes, potentially enhancing oral bioavailability in drug development programs.
